4'-Methylacetophenone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10O |

|---|---|

Molecular Weight |

137.19 g/mol |

IUPAC Name |

1-[4-(trideuteriomethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3/i1D3 |

InChI Key |

GNKZMNRKLCTJAY-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Methylacetophenone-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4'-Methylacetophenone-d3, a deuterated analog of 4'-Methylacetophenone. Due to the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart as a close proxy for physical and spectral properties, a common practice in the scientific community.

Chemical Structure and Identification

This compound is an isotopically labeled form of 4'-Methylacetophenone where the three hydrogen atoms of the methyl group attached to the phenyl ring are replaced with deuterium atoms. This labeling is particularly useful in metabolic studies, as a tracer, or as an internal standard in mass spectrometry-based analyses.

DOT Diagram of this compound Structure:

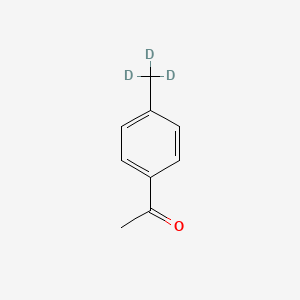

Caption: Chemical structure of 1-[4-(trideuteriomethyl)phenyl]ethanone.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its non-deuterated analog.

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[4-(trideuteriomethyl)phenyl]ethanone | PubChem[1] |

| Molecular Formula | C₉H₇D₃O | PubChem[1] |

| Molecular Weight | 137.19 g/mol | PubChem[1] |

| InChI Key | GNKZMNRKLCTJAY-FIBGUPNXSA-N | PubChem[1] |

| SMILES | [2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C | PubChem[1] |

Table 2: Properties of 4'-Methylacetophenone (Non-deuterated)

| Property | Value | Source |

| CAS Number | 122-00-9 | Sigma-Aldrich[2] |

| Molecular Formula | C₉H₁₀O | Sigma-Aldrich[2] |

| Molecular Weight | 134.18 g/mol | Sigma-Aldrich[2] |

| Appearance | Colorless crystals or liquid | ChemicalBook[3], M-Chem Express[4] |

| Melting Point | 22-24 °C | Sigma-Aldrich[2] |

| Boiling Point | 226 °C | Sigma-Aldrich[2] |

| Density | 1.005 g/mL at 25 °C | Sigma-Aldrich[2] |

| Refractive Index (n20/D) | 1.533 | Sigma-Aldrich[2] |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectroscopic Data (for 4'-Methylacetophenone)

The following data for the non-deuterated compound can be used as a reference for interpreting the spectra of the deuterated analog. The primary difference in the 1H NMR spectrum of this compound would be the absence of the singlet corresponding to the tolyl-methyl protons. In the mass spectrum, the molecular ion peak would be shifted by +3 m/z units.

Table 3: NMR and Mass Spectrometry Data of 4'-Methylacetophenone

| Data Type | Key Features |

| ¹H NMR (CDCl₃) | δ ~7.85 (d, 2H, Ar-H), δ ~7.25 (d, 2H, Ar-H), δ ~2.55 (s, 3H, COCH₃), δ ~2.40 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~198.0 (C=O), δ ~143.9, ~134.7, ~129.2, ~128.4 (Ar-C), δ ~26.5 (COCH₃), δ ~21.6 (Ar-CH₃) |

| Mass Spectrum (EI) | m/z 134 (M+), 119, 91, 65, 43 |

Experimental Protocols: Synthesis of 4'-Methylacetophenone

Friedel-Crafts Acylation of Toluene

This is a common method for the synthesis of aryl ketones.[5]

Reaction:

Toluene + Acetyl Chloride/Acetic Anhydride --(Lewis Acid)--> 4'-Methylacetophenone

Experimental Workflow:

Caption: Generalized workflow for Friedel-Crafts acylation.

Detailed Methodology:

-

A solution of toluene and acetyl chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

-

The mixture is cooled to a low temperature (typically 0-5 °C).

-

A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise while maintaining the low temperature.

-

The reaction mixture is stirred for a specified period until the reaction is complete (monitored by techniques like TLC or GC).

-

The reaction is quenched by carefully pouring the mixture onto crushed ice or into cold water.

-

The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed sequentially with water, a dilute base solution (e.g., NaHCO₃), and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 4'-methylacetophenone.

Oxidation of 4-Ethyltoluene

An alternative method involves the oxidation of the ethyl group of 4-ethyltoluene.[5]

Reaction:

4-Ethyltoluene --(Oxidizing Agent)--> 4'-Methylacetophenone

Experimental Workflow:

Caption: Generalized workflow for the oxidation of 4-ethyltoluene.

Detailed Methodology:

-

4-Ethyltoluene is dissolved in an appropriate solvent (e.g., acetic acid, water).

-

A strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), is added to the solution.

-

The reaction mixture is heated under reflux for several hours until the starting material is consumed.

-

The reaction mixture is cooled, and the excess oxidizing agent is neutralized.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude product is then purified, typically by distillation or chromatography.

Applications in Research and Development

4'-Methylacetophenone and its deuterated analog are valuable compounds in several scientific domains:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.[5]

-

Fragrance and Flavor Industry: The non-deuterated form is used for its floral and sweet aroma in perfumes and as a flavoring agent.[3]

-

Metabolic Studies: this compound can be used as a tracer to study the metabolic fate of the parent compound in biological systems.

-

Internal Standard: Due to its similar chemical properties to the non-deuterated form and its distinct mass, it is an excellent internal standard for quantitative analysis by mass spectrometry.

This guide provides a foundational understanding of the chemical properties and structure of this compound. For specific applications, researchers are encouraged to consult peer-reviewed literature and safety data sheets.

References

- 1. 4'-Methylacetophenone | CAS#:122-00-9 | Chemsrc [chemsrc.com]

- 2. 4'-Methylacetophenone(122-00-9) MS spectrum [chemicalbook.com]

- 3. Showing Compound 4'-Methylacetophenone (FDB010549) - FooDB [foodb.ca]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 4-methylacetophenone | Global Supplier Of Chemicals [chemicalbull.com]

Technical Guide: 4'-Methylacetophenone-d3 in Advanced Analytical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Methylacetophenone-d3, a deuterated analog of 4'-Methylacetophenone. This document details its chemical properties, applications, and representative experimental protocols relevant to its primary use as an internal standard in analytical chemistry.

Core Compound Data

This compound is a stable isotope-labeled version of 4'-Methylacetophenone, where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analyses.

| Property | Value |

| Chemical Name | 1-[4-(trideuteriomethyl)phenyl]ethanone |

| Synonyms | 4'-Methyl-d3-acetophenone, 1-(4-(METHYL-D3)PHENYL)ETHAN-1-ONE |

| CAS Number | 114379-92-9 |

| Molecular Formula | C₉H₇D₃O |

| Molecular Weight | 137.19 g/mol |

| Unlabeled CAS Number | 122-00-9 |

| Unlabeled Mol. Weight | 134.18 g/mol |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variability in sample preparation and matrix effects, thereby ensuring accurate and precise quantification.

While this compound itself is not biologically active in the traditional sense, its non-deuterated counterpart, 4'-Methylacetophenone, is a naturally occurring compound found in some foods and is used as a fragrance material. Studies on the non-deuterated form have explored its metabolic pathways and toxicological profile. Due to the kinetic isotope effect, deuterated compounds can sometimes exhibit altered metabolic profiles compared to their non-deuterated analogs, a principle that is leveraged in drug development to improve pharmacokinetic properties.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its specific use in validated analytical methods are often proprietary or described within specific, niche research publications that are not broadly available. However, this section provides representative protocols for the synthesis of the non-deuterated analog and a general procedure for the use of a deuterated internal standard in an LC-MS/MS workflow.

Representative Synthesis of 4'-Methylacetophenone (Non-Deuterated)

A common method for the synthesis of 4'-Methylacetophenone is the Friedel-Crafts acylation of toluene.

Materials:

-

Toluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) as a solvent

-

Ice bath

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

Once the addition is complete, add toluene dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition of toluene, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the reaction.

-

Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.

-

Separate the organic layer and wash it sequentially with water, NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 4'-Methylacetophenone.

Note: The synthesis of the deuterated analog would involve using a deuterated starting material, such as toluene-d3 on the methyl group, and following a similar acylation procedure.

General Protocol for Quantitative Analysis using a Deuterated Internal Standard by LC-MS/MS

This protocol outlines the general steps for quantifying an analyte in a biological matrix (e.g., plasma) using its deuterated analog as an internal standard.

Materials and Instrumentation:

-

Analyte of interest (e.g., 4'-Methylacetophenone)

-

Deuterated internal standard (IS) (e.g., this compound)

-

Biological matrix (e.g., blank plasma)

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., electrospray ionization - ESI)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

Vortex mixer and centrifuge

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of the analyte and the deuterated IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of working standard solutions of the analyte at different concentrations for the calibration curve.

-

Prepare a working solution of the IS at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To a set of centrifuge tubes, add a small volume of the biological matrix (e.g., 100 µL of plasma).

-

Spike the matrix with the analyte working solutions to create calibration standards and quality control (QC) samples at various concentrations.

-

To each tube (including blanks, calibration standards, QCs, and unknown samples), add a fixed volume of the IS working solution.

-

Add three volumes of the cold protein precipitation solvent (e.g., 300 µL of acetonitrile).

-

Vortex the tubes for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to clean vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject a small volume of the supernatant onto the HPLC column.

-

Separate the analyte and IS from other matrix components using a suitable mobile phase gradient.

-

Detect the analyte and IS using the MS/MS detector operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the IS should be monitored.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their analyte/IS peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: A simplified workflow for the synthesis of 4'-Methylacetophenone.

Caption: Workflow for sample preparation and analysis using an internal standard.

Caption: Logical relationship of an internal standard in analytical measurements.

An In-depth Technical Guide on the Synthesis and Isotopic Purity of 4'-Methylacetophenone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic purity, and analytical applications of 4'-Methylacetophenone-d3. This deuterated analog of 4'-methylacetophenone serves as a valuable internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays.

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the Friedel-Crafts acylation of toluene with a deuterated acetylating agent, such as acetyl-d3 chloride or acetic-d6 anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

A general reaction scheme is as follows:

The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance, the para-substituted product, this compound, is the major product.[1][2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established methods for the non-deuterated analog and is suitable for the synthesis of this compound.[3][4]

Materials:

-

Toluene

-

Acetyl-d3 chloride (or Acetic-d6 anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add acetyl-d3 chloride dissolved in anhydrous dichloromethane to the stirred suspension. Maintain the temperature below 5°C.

-

After the addition is complete, add toluene dropwise to the reaction mixture, again keeping the temperature below 5°C.

-

Once the toluene addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether.

-

Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

The following diagram illustrates the synthesis workflow:

Isotopic Purity

The isotopic purity of this compound is a critical parameter, especially when it is used as an internal standard. It is typically determined by mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Isotopic Purity Data

| Parameter | Value | Analytical Method | Reference |

| Isotopic Purity | >98 atom % D | Mass Spectrometry | Commercial Supplier |

Application in Bioanalytical Methods

Deuterated compounds are ideal internal standards for quantitative LC-MS analysis because they have nearly identical physicochemical properties to the analyte but a different mass, allowing for accurate correction of matrix effects and variations in instrument response.[5] this compound can be used as an internal standard for the quantification of 4'-methylacetophenone in various biological matrices.

Experimental Workflow: Quantification of a Xenobiotic using a Deuterated Internal Standard

The following workflow describes a general procedure for the quantification of a target analyte in a biological sample (e.g., plasma) using this compound as an internal standard. This is a representative workflow for a bioanalytical method validation.[5]

Detailed Experimental Protocol: LC-MS/MS Analysis

This hypothetical protocol outlines the key steps for quantifying a target analyte, for which 4'-methylacetophenone is a relevant metabolite or biomarker, using this compound as an internal standard.

1. Preparation of Standards and Quality Control (QC) Samples:

-

Prepare stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of the analyte.

-

Prepare QC samples at low, medium, and high concentrations in the same biological matrix.

-

Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.

2. Sample Preparation:

-

To an aliquot of the plasma sample (standards, QCs, and unknown samples), add the internal standard solution.

-

Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of an additive like formic acid to improve ionization.

-

MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

MRM Transitions: Monitor at least one specific precursor-to-product ion transition for the analyte and one for this compound.

Table 2: Hypothetical LC-MS/MS Parameters

| Parameter | Analyte | This compound (IS) |

| Precursor Ion (m/z) | [M+H]⁺ | [M+H]⁺ of deuterated analog |

| Product Ion (m/z) | Specific fragment ion | Specific fragment ion of deuterated analog |

| Collision Energy (eV) | Optimized for analyte | Optimized for IS |

| Retention Time (min) | Dependent on LC conditions | Slightly earlier than analyte |

4. Data Analysis and Quantification:

-

Integrate the peak areas of the analyte and the internal standard for all samples.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the decision-making process for selecting an appropriate internal standard, highlighting the advantages of a stable isotope-labeled internal standard.

References

Technical Guide: Physical Characteristics of 4'-Methylacetophenone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of 4'-Methylacetophenone-d3. Given the limited availability of experimental data for the deuterated compound, this guide synthesizes information on the non-deuterated analogue (4'-Methylacetophenone) and establishes well-founded estimations for the properties of its deuterated form based on established principles of isotopic effects.

Core Physical and Chemical Data

This compound is the deuterated form of 4'-Methylacetophenone, with three deuterium atoms replacing the hydrogen atoms on the methyl group. This isotopic labeling is crucial for its use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1]

| Property | 4'-Methylacetophenone (Non-deuterated) | This compound (Deuterated) | Data Source/Justification |

| CAS Number | 122-00-9 | 114379-92-9 | [2][3] |

| Molecular Formula | C₉H₁₀O | C₉H₇D₃O | [3] |

| Molecular Weight | 134.18 g/mol | 137.19 g/mol | [3] |

| Melting Point | 22-24 °C | Expected to be slightly higher than the non-deuterated form. | The replacement of hydrogen with the heavier deuterium isotope can lead to stronger intermolecular interactions, potentially increasing the melting point.[4][5] |

| Boiling Point | 226 °C | Expected to be very similar to the non-deuterated form. | While the increased mass would suggest a higher boiling point, the subtle changes in intermolecular forces due to deuteration are generally considered to have a minimal effect on the boiling point of small molecules. |

| Density | 1.005 g/mL at 25 °C | Expected to be slightly higher than the non-deuterated form. | The increase in molecular mass with a negligible change in molecular volume will result in a slightly higher density. |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [6] |

| Solubility | Insoluble in water, soluble in organic solvents. | Expected to have similar solubility to the non-deuterated form. | Isotopic substitution is not expected to significantly alter solubility in common solvents. |

Experimental Protocols

General Experimental Workflow for Chemical Characterization

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Signaling Pathways and Logical Relationships

4'-Methylacetophenone and its deuterated analogue are not typically involved in specific signaling pathways. Their primary utility in a research context is as a tool for analytical chemistry and drug metabolism studies. The logical relationship for its application is outlined below.

Caption: The role of this compound as a tool in analytical and metabolic research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4'-Methylacetophenone | CAS#:122-00-9 | Chemsrc [chemsrc.com]

- 3. 4'-Methyl-d3-acetophenone | LGC Standards [lgcstandards.com]

- 4. Deuteration Effects on the Physical and Optoelectronic Properties of Donor-Acceptor Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Showing Compound 4'-Methylacetophenone (FDB010549) - FooDB [foodb.ca]

A Comprehensive Technical Guide to the Safe Handling of 4'-Methylacetophenone-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling procedures for 4'-Methylacetophenone-d3. The information presented is primarily based on the safety data sheet (SDS) for the structurally analogous and more commonly used non-deuterated compound, 4'-Methylacetophenone (CAS No. 122-00-9), as the deuterated form is expected to have nearly identical chemical and toxicological properties. This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.

GHS Hazard Identification and Classification

4'-Methylacetophenone is classified as a substance with acute oral toxicity and is known to cause skin irritation. It is also considered a combustible liquid.[1][2]

Table 1: GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1][2][3][4][5] |

| Skin irritation | 2 | H315: Causes skin irritation[1][2][4] |

| Flammable liquids | 4 | H227: Combustible liquid[1] |

| Hazardous to the aquatic environment, acute hazard | 3 | H402: Harmful to aquatic life[1] |

Hazard Pictograms: [3]

-

GHS07: Exclamation Mark

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of 4'-Methylacetophenone

| Property | Value |

| Appearance | Clear, colorless to pale yellow liquid[6] |

| Molecular Formula | C9H10O[1][7][8] |

| Molecular Weight | 134.18 g/mol [1][4][8] |

| Boiling Point | 226 °C (lit.)[7][9] |

| Melting Point | 22-24 °C (lit.)[7] |

| Flash Point | 82 °C - closed cup |

| Density | 1.005 g/mL at 25 °C (lit.)[9] |

| Solubility in water | 0.37 g/L at 20 °C[3] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling the substance to determine the necessary PPE.

-

Eye/Face Protection: Wear chemical splash goggles or a face shield.[6][10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[6][10]

-

Respiratory Protection: Use in a well-ventilated area. If inhalation of mists or vapors is likely, a NIOSH/MSHA approved respirator should be used.[6]

Handling Procedures

-

Avoid contact with eyes, skin, and clothing.[6]

-

Use only in a well-ventilated area, such as a chemical fume hood.[6]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]

-

Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[6][10][11]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[6] |

| Skin Contact | Get medical aid if irritation develops or persists. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] |

| Ingestion | If swallowed, do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[6] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Remove all sources of ignition.[6][11]

-

Environmental Precautions: Should not be released into the environment.[11]

-

Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[6]

Experimental Workflow and Safety Procedures

The following diagrams illustrate a typical experimental workflow involving a liquid reagent like this compound and the logical flow of safety precautions.

Caption: A generalized workflow for a chemical synthesis experiment.

Caption: Logical progression of safety measures for handling the chemical.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. capotchem.com [capotchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 4'-Methylacetophenone | 122-00-9 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemwhat.com [chemwhat.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

Commercial Availability and Technical Applications of 4'-Methylacetophenone-d3: An In-depth Guide for Researchers

For researchers, scientists, and professionals in drug development, 4'-Methylacetophenone-d3 serves as a valuable tool, primarily utilized as an internal standard in quantitative bioanalytical studies. This deuterated analog of 4'-Methylacetophenone offers high precision in mass spectrometry-based assays due to its similar chemical and physical properties to the parent compound, with a distinct mass difference enabling accurate quantification.

This technical guide provides a comprehensive overview of the commercial availability of this compound, its technical specifications, and detailed experimental protocols for its application. A key focus is its role in the bioanalysis of compounds structurally related to 4'-Methylacetophenone, such as the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.

Commercial Availability and Specifications

This compound is commercially available from several specialized chemical suppliers. Researchers can source this stable isotope-labeled compound from vendors who provide analytical standards for research and development. The purity and isotopic enrichment of the compound are critical for its use as an internal standard and are typically provided by the supplier.

Below is a summary of typical product specifications for this compound and its non-deuterated analog.

| Property | This compound | 4'-Methylacetophenone |

| Synonyms | 1-(4-(methyl-d3)phenyl)ethan-1-one | 4-Acetyltoluene, Methyl p-tolyl ketone |

| CAS Number | 114379-92-9 | 122-00-9 |

| Molecular Formula | C₉H₇D₃O | C₉H₁₀O |

| Molecular Weight | 137.20 g/mol | 134.18 g/mol |

| Typical Purity | ≥98% | ≥95% |

| Isotopic Enrichment | ≥99 atom % D | Not Applicable |

| Physical Form | Solid or liquid | Colorless to pale yellow liquid |

| Primary Application | Internal standard for mass spectrometry | Fragrance, flavoring agent, pharmaceutical intermediate |

Application in Bioanalysis: Quantification of Celecoxib and its Metabolites

A significant application for this compound lies in its potential use as an internal standard for the quantification of drugs that share structural similarities, such as Celecoxib. 4'-Methylacetophenone is a key intermediate in the synthesis of Celecoxib. The structural analogy makes the deuterated form an excellent choice for an internal standard in pharmacokinetic and metabolic studies of Celecoxib.

The metabolic pathway of Celecoxib often involves oxidation of the methyl group, a transformation that highlights the utility of a deuterated methyl group in the internal standard for tracking metabolic fate.

Experimental Protocol: Quantification of a 4'-Methylacetophenone Analog (e.g., Celecoxib) in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example and may require optimization for specific applications and instrumentation.

1. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Analyte (e.g., Celecoxib) reference standard

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a 50:50 methanol:water mixture.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

3. Sample Preparation (Solid Phase Extraction):

-

To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

Analyte (e.g., Celecoxib): Monitor the specific precursor > product ion transition.

-

This compound (IS): Monitor the transition of m/z 138.1 > 123.1 (or other appropriate fragment).

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of the analyte in the plasma samples from the calibration curve.

Signaling Pathway Context: COX-2 and Prostaglandin Synthesis

As 4'-Methylacetophenone is a precursor to Celecoxib, a selective COX-2 inhibitor, its analytical relevance is closely tied to the inflammatory signaling pathway involving cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[4]

Understanding this pathway is crucial for researchers in drug development targeting inflammation.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of a target analyte using this compound as an internal standard.

References

Spectroscopic Analysis of 4'-Methylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Methylacetophenone, a key aromatic ketone. Due to the limited availability of public data for its deuterated isotopologue, 4'-Methylacetophenone-d3, this document focuses on the readily available data for the non-deuterated compound. A dedicated section at the end of this guide will discuss the theoretical and expected spectroscopic differences arising from the introduction of three deuterium atoms, most commonly on the acetyl methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectral data for 4'-Methylacetophenone.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for 4'-Methylacetophenone

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2', H-6' | 7.86 | Doublet | 8.5 |

| H-3', H-5' | 7.25 | Doublet | 8.0 |

| -COCH₃ | 2.57 | Singlet | - |

| Ar-CH₃ | 2.41 | Singlet | - |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from multiple consistent database entries.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for 4'-Methylacetophenone

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O | 198.0 |

| C-4' | 143.9 |

| C-1' | 134.7 |

| C-3', C-5' | 129.2 |

| C-2', C-6' | 28.4 |

| -COCH₃ | 26.5 |

| Ar-CH₃ | 21.6 |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from multiple consistent database entries.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for 4'-Methylacetophenone are presented below.

Table 3: Key IR Absorptions for 4'-Methylacetophenone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aryl ketone) | ~1685 | Strong |

| C-H Stretch (Aromatic) | ~3030 | Medium |

| C-H Stretch (Aliphatic) | ~2920 | Medium |

| C=C Stretch (Aromatic) | ~1605, 1575 | Medium-Strong |

| C-H Bend (Aromatic, p-disubstituted) | ~815 | Strong |

Sample preparation: Neat (liquid) or KBr pellet. Data is a representative compilation from various spectral databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Key Mass Spectral Data for 4'-Methylacetophenone

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | 40 | [M]⁺ (Molecular Ion) |

| 119 | 100 | [M - CH₃]⁺ |

| 91 | 35 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 15 | [C₅H₅]⁺ |

| 43 | 20 | [CH₃CO]⁺ |

Ionization method: Electron Ionization (EI). Data is a representative compilation from various spectral databases.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of 4'-Methylacetophenone in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹³C NMR, a greater number of scans may be required to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation (Neat): Place a drop of liquid 4'-Methylacetophenone between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Sample Preparation (KBr Pellet): Grind a small amount of solid 4'-Methylacetophenone (if in solid form) with dry KBr powder and press into a thin, transparent pellet.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of 4'-Methylacetophenone into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

-

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Spectroscopic Data Acquisition and Analysis Workflow

Caption: Workflow for obtaining and analyzing spectroscopic data.

Theoretical Spectroscopic Data for this compound

The introduction of three deuterium atoms, presumably on the acetyl methyl group (-COCD₃), would lead to the following predictable changes in the spectroscopic data.

NMR Spectroscopy

-

¹H NMR: The singlet corresponding to the acetyl methyl protons at ~2.57 ppm would be absent or significantly reduced in intensity, depending on the isotopic purity.

-

¹³C NMR: The signal for the acetyl methyl carbon at ~26.5 ppm would exhibit a multiplet splitting pattern due to coupling with deuterium (a spin-1 nucleus), and its chemical shift might be slightly altered.

Infrared Spectroscopy

The C-H stretching and bending vibrations of the acetyl methyl group would be replaced by C-D vibrations. These C-D modes would appear at lower frequencies (approximately 2200-2000 cm⁻¹ for stretching) due to the heavier mass of deuterium.

Mass Spectrometry

-

Molecular Ion: The molecular weight would increase by 3 Da, resulting in a molecular ion peak at m/z 137.

-

Fragmentation: The loss of the methyl group would result in a fragment at m/z 119 (loss of -CD₃), similar to the non-deuterated compound. However, a key fragment in the non-deuterated spectrum is the acetyl cation at m/z 43 ([CH₃CO]⁺). For the deuterated compound, this would be observed at m/z 46 ([CD₃CO]⁺).

Logical Relationships in Spectroscopic Interpretation

Caption: Logical connections between spectral data and structure.

Solubility Profile of 4'-Methylacetophenone-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation: Solubility of 4'-Methylacetophenone

The following table summarizes the available quantitative and qualitative solubility data for 4'-Methylacetophenone in various solvents. This data serves as a strong proxy for the solubility of 4'-Methylacetophenone-d3.

| Solvent | Solubility | Temperature (°C) | Observations |

| Water | 0.37 g/L[1][2][3] | 15 | Insoluble[3] |

| Water | 2.07 g/L[1][4] | Not Specified | - |

| Ethanol | Very Soluble[3] | Not Specified | - |

| Organic Solvents | Soluble[3] | Not Specified | - |

| Oils | Soluble[3] | Not Specified | - |

| DMSO | Soluble[5] | Not Specified | A 10 mM solution can be prepared.[5] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, a common and robust method.

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Constant agitation is necessary to facilitate the dissolution process.

-

-

Separation of Undissolved Solute:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Accurately weigh the collected filtrate.

-

Perform a series of precise dilutions of the filtrate with the same solvent in volumetric flasks to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factors.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility.

Caption: Workflow for determining the equilibrium solubility of a compound.

References

- 1. 122-00-9 CAS MSDS (4'-Methylacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4'-Methylacetophenone | CAS#:122-00-9 | Chemsrc [chemsrc.com]

- 3. p-METHYLACETOPHENONE | C9H10O | CID 8500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4'-Methylacetophenone | 122-00-9 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

Unlocking Precision in Research: A Technical Guide to the Applications of 4'-Methylacetophenone-d3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical research, particularly within drug discovery and development, the demand for precision, accuracy, and reliability in quantitative analysis is paramount. Stable isotope-labeled (SIL) compounds have emerged as indispensable tools to meet these rigorous requirements. This technical guide delves into the core applications of 4'-Methylacetophenone-d3, a deuterated analog of 4'-Methylacetophenone, highlighting its pivotal role as an internal standard in mass spectrometry-based bioanalysis.

Introduction to this compound: Properties and Significance

4'-Methylacetophenone is a naturally occurring phenolic compound found in various foods and essential oils, and it also serves as an intermediate in the synthesis of pharmaceuticals and fragrances.[1][2][3] Its deuterated counterpart, this compound, is a synthetic compound where three hydrogen atoms on the methyl group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[4] This isotopic substitution results in a molecule that is chemically identical to the parent compound but has a higher molecular weight, a key characteristic exploited in its primary application.

The primary utility of this compound lies in its function as an internal standard for quantitative analysis, especially when coupled with techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4][5] The use of a stable isotope-labeled internal standard is a widely accepted practice to enhance the accuracy and precision of bioanalytical methods.[4][5]

| Property | 4'-Methylacetophenone | This compound | Reference |

| Chemical Formula | C₉H₁₀O | C₉H₇D₃O | [6] |

| Molecular Weight | 134.18 g/mol | ~137.20 g/mol | [6] |

| Appearance | Colorless or nearly colorless oily liquid or solid | Not specified, expected to be similar to the unlabeled compound | [2] |

| Melting Point | 22-28 °C | Not specified, expected to be similar to the unlabeled compound | [2] |

| Boiling Point | 226 °C | Not specified, expected to be similar to the unlabeled compound | [7] |

| Solubility | Slightly soluble in water, soluble in ethanol and most non-volatile oils | Not specified, expected to be similar to the unlabeled compound | [2] |

Core Application: Internal Standard in Quantitative Bioanalysis

The fundamental principle behind using this compound as an internal standard is to correct for variations that can occur during sample preparation, injection, and analysis.[5][8] Since the deuterated standard exhibits nearly identical chemical and physical properties to the endogenous (unlabeled) 4'-Methylacetophenone, it experiences similar losses during extraction, and similar ionization suppression or enhancement effects in the mass spectrometer.[9]

By adding a known amount of this compound to every sample, calibrator, and quality control sample, a ratio of the analyte's response to the internal standard's response can be calculated. This ratio is then used for quantification, effectively canceling out most sources of experimental variability and leading to more accurate and reproducible results.[10][11]

Experimental Workflow for Quantitative Analysis using this compound

The following diagram illustrates a typical workflow for the quantitative analysis of 4'-Methylacetophenone in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

Detailed Methodologies for Key Experiments

Preparation of Calibration Standards and Quality Control Samples

-

Stock Solutions: Prepare a stock solution of 4'-Methylacetophenone (the analyte) and this compound (the internal standard) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL). Prepare a separate working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).

-

Spiking: To create calibration standards, spike a known volume of the appropriate analyte working solution and a fixed volume of the internal standard working solution into a blank biological matrix (e.g., drug-free plasma).

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Hypothetical)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

4'-Methylacetophenone: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (The exact m/z values would be determined experimentally during method development).

-

Calibration Curve Construction

The relationship between the concentration of the analyte and the instrumental response is established by constructing a calibration curve. This is a critical step for accurate quantification.[4][11]

Applications in Pharmacokinetic and Metabolic Studies

The use of this compound is particularly valuable in pharmacokinetic (PK) and drug metabolism studies.

-

Pharmacokinetic Studies: In PK studies, researchers analyze the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. By using a deuterated internal standard, the concentration of the parent drug and its metabolites can be accurately determined in various biological matrices over time, which is crucial for establishing the drug's pharmacokinetic profile.[14]

-

Metabolic Studies: Deuterium labeling can also be used to trace the metabolic fate of a compound. While this compound is primarily used as an internal standard for the unlabeled compound, the principles of isotope labeling are central to metabolic research. For instance, if a drug candidate is synthesized with deuterium atoms at specific sites, mass spectrometry can be used to identify and quantify its metabolites by tracking the deuterium label.

Conclusion

This compound serves as a powerful tool for researchers and scientists in fields requiring high-precision quantitative analysis. Its role as a stable isotope-labeled internal standard in mass spectrometry-based assays significantly enhances the reliability and accuracy of analytical data. This is of particular importance in the rigorous environment of drug development, where precise pharmacokinetic and metabolic data are essential for regulatory approval and ensuring drug safety and efficacy. The methodologies outlined in this guide provide a framework for the effective implementation of this compound in research, ultimately contributing to the advancement of pharmaceutical and scientific discovery.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Important applications of 4'-methylacetophenone_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. 4′-Methylacetophenone for synthesis | 122-00-9 [sigmaaldrich.com]

- 7. Development and validation of the simultaneous measurement of four vitamin D metabolites in serum by LC-MS/MS for clinical laboratory applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 12. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. A pilot-randomized, double-blind crossover trial to evaluate the pharmacokinetics of orally administered 25-hydroxyvitamin D3 and vitamin D3 in healthy adults with differing BMI and in adults with intestinal malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Phenethylamine Analogs in Human Plasma by LC-MS/MS Using 4'-Methylacetophenone-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of synthetic phenethylamine analogs in human plasma. Due to the structural similarity, 4'-Methylacetophenone-d3 is proposed as a suitable internal standard (IS) for the accurate quantification of a representative phenethylamine, 4-Methylamphetamine (4-MA). The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the foundational steps for laboratories involved in forensic toxicology, clinical research, and drug development to adapt and validate for their specific phenethylamine analytes of interest.

Introduction

The illicit drug market has seen a surge in the emergence of novel psychoactive substances (NPS), with synthetic phenethylamines being a prominent class. These compounds are structurally related to regulated stimulants like amphetamine and methamphetamine and are often synthesized to circumvent existing drug laws. Accurate and reliable quantification of these substances in biological matrices is crucial for forensic investigations, clinical toxicology, and understanding their pharmacokinetic profiles.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision. This compound, a deuterated analog of 4'-Methylacetophenone, serves as an excellent internal standard for analytes with similar chemical structures and chromatographic behavior, such as 4-Methylamphetamine (4-MA). This application note provides a detailed protocol for the extraction and quantification of 4-MA from human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents

-

4-Methylamphetamine (4-MA) standard

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-MA and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 4-MA stock solution in 50:50 methanol:water to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the 4-MA working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol (Solid-Phase Extraction)

-

To 500 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the 100 ng/mL this compound internal standard spiking solution.

-

Vortex briefly to mix.

-

Add 1 mL of 0.1% formic acid in water and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument Dependent |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Methylamphetamine (Quantifier) | 150.1 | 119.1 | 15 |

| 4-Methylamphetamine (Qualifier) | 150.1 | 91.1 | 20 |

| This compound (IS) | 138.1 | 123.1 | 10 |

Note: MS parameters should be optimized for the specific instrument used.

Results and Discussion

This method is designed to provide excellent chromatographic resolution and sensitivity for the quantification of 4-MA in human plasma. The use of this compound as an internal standard is critical for correcting analytical variability.

Data Presentation

Table 1: Representative Calibration Curve Data for 4-Methylamphetamine

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.590 |

| 100 | 1.182 |

| 500 | 5.950 |

| Linearity (r²) | >0.995 |

Table 2: Method Validation Summary (Hypothetical Data)

| Parameter | Low QC (5 ng/mL) | Mid QC (50 ng/mL) | High QC (400 ng/mL) |

| Precision (%CV, n=5) | < 10% | < 8% | < 5% |

| Accuracy (%Bias, n=5) | ± 15% | ± 10% | ± 10% |

| Recovery (%) | > 85% | > 85% | > 85% |

| Matrix Effect (%) | 90 - 110% | 90 - 110% | 90 - 110% |

| Limit of Quantification (LOQ) | 1 ng/mL | ||

| Limit of Detection (LOD) | 0.5 ng/mL |

Visualizations

Caption: Experimental workflow for the quantification of 4-MA.

Caption: Rationale for using this compound as an IS.

Conclusion

This application note outlines a comprehensive LC-MS/MS method for the quantification of 4-Methylamphetamine in human plasma, using this compound as an internal standard. The detailed sample preparation and analytical protocols provide a solid foundation for researchers to develop and validate methods for a range of structurally similar phenethylamine analogs. The use of a deuterated internal standard with close structural similarity to the analyte is paramount for achieving the high accuracy and precision required in forensic and clinical applications.

Application Notes: Quantitative Analysis of 4'-Methylacetophenone in Human Plasma by LC-MS/MS using 4'-Methylacetophenone-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4'-Methylacetophenone in human plasma. The method utilizes its stable isotope-labeled analog, 4'-Methylacetophenone-d3, as an internal standard (IS) to ensure high accuracy and precision, correcting for variability during sample preparation and analysis. The described protocol is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise quantification of 4'-Methylacetophenone in a biological matrix.

Introduction

4'-Methylacetophenone is an organic compound that finds applications as an intermediate in the synthesis of pharmaceuticals and fragrances. Accurate quantification of this and similar compounds in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic properties in drug development and metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during extraction and ionization, thereby compensating for potential matrix effects and improving method reliability. This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of 4'-Methylacetophenone in human plasma.

Experimental

Materials and Reagents

-

Analytes: 4'-Methylacetophenone (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Chemicals: Ammonium acetate (LC-MS grade)

-

Biological Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4'-Methylacetophenone and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 4'-Methylacetophenone stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations.

Experimental Protocols

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 4'-Methylacetophenone | 135.1 | 120.1 | 0.05 | 25 | 15 |

| This compound | 138.1 | 123.1 | 0.05 | 25 | 15 |

Data Presentation

Calibration Curve

The calibration curve was constructed by plotting the peak area ratio of 4'-Methylacetophenone to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was applied.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 2 | 0.025 |

| 5 | 0.061 |

| 10 | 0.123 |

| 20 | 0.245 |

| 50 | 0.615 |

| 100 | 1.230 |

| 200 | 2.458 |

| 500 | 6.145 |

| 1000 | 12.291 |

| Note: Data are representative. |

Linearity: The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing six replicates of QC samples at three concentration levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | 4.5 | 102.3 | 5.8 | 101.5 |

| Medium | 80 | 3.1 | 98.8 | 4.2 | 99.4 |

| High | 800 | 2.5 | 101.2 | 3.5 | 100.8 |

| Note: Data are representative. |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.5 | 98.7 |

| Medium | 80 | 94.1 | 101.2 |

| High | 800 | 93.8 | 99.5 |

| Note: Data are representative. |

Visualizations

Caption: Experimental workflow for the quantitative analysis of 4'-Methylacetophenone.

Caption: Logical relationship of quantification using an internal standard.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of 4'-Methylacetophenone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This validated method is well-suited for supporting pharmacokinetic and drug metabolism studies in the field of drug development.

Application of 4'-Methylacetophenone-d3 in Pharmaceutical Analysis: Principles, Protocols, and Best Practices

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust and reliable quantitative bioanalysis. Among these, deuterated compounds have gained prominence for their ability to mimic the physicochemical properties of the analyte of interest, thereby providing superior accuracy and precision in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This document provides detailed application notes and protocols for the use of 4'-Methylacetophenone-d3 as an internal standard in pharmaceutical analysis, ensuring high-quality data for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.

Introduction to Deuterated Internal Standards

In quantitative analysis, particularly with LC-MS/MS, an internal standard is crucial for correcting variability in sample preparation, injection volume, and instrument response.[1][2] The ideal internal standard co-elutes with the analyte and experiences the same matrix effects, such as ion suppression or enhancement.[2][3] Deuterated standards, like this compound, are considered the gold standard because their chemical and physical properties are nearly identical to the unlabeled analyte.[1] This similarity ensures that the deuterated internal standard behaves almost identically during extraction, chromatography, and ionization, effectively compensating for analytical variations.[1][4]

The primary advantage of a SIL internal standard lies in its ability to closely mirror the behavior of the analyte, leading to a more accurate and precise measurement.[4] This is especially critical when analyzing complex biological matrices from diverse patient populations, where matrix effects can introduce significant bias and variability.[3][4]

Application: Quantification of 4'-Methylacetophenone in Pharmaceutical Preparations

4'-Methylacetophenone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the nonsteroidal anti-inflammatory drug Celecoxib. Accurate quantification of this intermediate is critical for ensuring the quality and purity of the final drug product. The following protocol details a validated LC-MS/MS method for the quantification of 4'-Methylacetophenone in a pharmaceutical process sample using this compound as an internal standard.

Experimental Protocol

This protocol is designed for the quantification of 4'-Methylacetophenone using a validated LC-MS/MS method.

2.1.1. Materials and Reagents

-

4'-Methylacetophenone (analyte)

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Blank pharmaceutical matrix (placebo)

2.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

2.1.3. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4'-Methylacetophenone in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

2.1.4. Sample Preparation

-

Accurately weigh 100 mg of the pharmaceutical process sample (or placebo for calibration standards).

-

Add 1 mL of a 50:50 acetonitrile/water mixture.

-

Vortex for 1 minute to dissolve the sample.

-

Spike with the appropriate amount of analyte working solution (for calibration standards and quality control samples).

-

Add 50 µL of the internal standard working solution (100 ng/mL) to all samples, calibration standards, and quality control samples (except for the blank).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

2.1.5. LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |